molecular formula C14H10Br2N2O2 B1622367 2'-(3-Bromobenzoyl)3-bromobenzohydrazide CAS No. 84196-25-8

2'-(3-Bromobenzoyl)3-bromobenzohydrazide

Cat. No.: B1622367
CAS No.: 84196-25-8
M. Wt: 398.05 g/mol
InChI Key: MZIKEXGTFIAUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties 2'-(3-Bromobenzoyl)3-bromobenzohydrazide (CAS 84196-25-8) is a brominated benzohydrazide derivative with the molecular formula C₁₄H₁₀Br₂N₂O₂ and a molecular weight of 398.05 g/mol. It is a white crystalline solid with a melting point of 150–152°C and a boiling point of 278°C. The compound is soluble in water and ethanol, making it versatile for laboratory and industrial applications .

Synthesis and Applications
The compound is synthesized through multi-step reactions involving brominated benzoic acid derivatives and hydrazine, often followed by cyclization or coupling reactions (e.g., Suzuki-Miyaura coupling) . It serves as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals (e.g., antimicrobials, kinase inhibitors) and industrial materials like polyurethane foams, adhesives, and coatings .

Properties

CAS No.

84196-25-8

Molecular Formula

C14H10Br2N2O2

Molecular Weight

398.05 g/mol

IUPAC Name

3-bromo-N'-(3-bromobenzoyl)benzohydrazide

InChI

InChI=1S/C14H10Br2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20)

InChI Key

MZIKEXGTFIAUJY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC(=CC=C2)Br

Other CAS No.

84196-25-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

a) 3-Bromobenzohydrazide (CAS 39115-96-3)
  • Molecular Formula : C₇H₇BrN₂O
  • Molecular Weight : 215.05 g/mol
  • Key Differences : Lacks the second bromobenzoyl group, resulting in lower molecular weight and altered solubility. Primarily used as a precursor for triazole derivatives and antimicrobial agents .
b) N'-(3-Bromobenzoyl)isonicotinohydrazide
  • Structure: Incorporates an isonicotinohydrazide moiety instead of a second bromobenzoyl group.
  • Activity : Exhibits superior antibacterial activity against E. coli (MIC: 0.24 ± 2.20 ppm ) and antimycobacterial effects against Mycobacterium tuberculosis .
c) 3-Bromo-N'-(5-nitro-2-oxo-2H-indol-3-yl)benzohydrazide (CAS 5271-21-6)
  • Structure : Features a nitro-substituted indole group.
  • Properties : Higher density (1.8 g/cm³ ) and molecular weight (389.16 g/mol ) due to the nitro group, which enhances stability but may reduce solubility .

Functional Analogues

a) 2-(3-Bromobenzoyl)-N-tridecylhydrazine-1-carboxamide (Compound 2j)
  • Activity : Potent acetylcholinesterase (AChE) inhibitor with IC₅₀ = 44.08–100.08 µM . The tridecyl chain enhances lipophilicity, improving membrane permeability .
  • Comparison : Unlike 2'-(3-Bromobenzoyl)3-bromobenzohydrazide, this compound shows selectivity for AChE over butyrylcholinesterase (BChE) (SI > 8.4 ) .
b) 3-Bromobenzoyl Derivatives in Kinase Inhibition
  • Example : Compounds 9f and 9g (3-bromobenzoyl-substituted oxindoles) inhibit Bruton’s tyrosine kinase in RAMOS cells with IC₅₀ = 2.06–2.09 µM . The bromine position (meta) is critical for activity, as ortho or para substitutions reduce potency .
c) Methyl β-D-Galactopyranoside (β-MGP) Derivatives
  • Structure : Acylated with 3-bromobenzoyl chloride.
  • Activity : Exhibit antifungal and antibacterial activity (>780% inhibition of fungal growth) due to enhanced kinetic properties predicted by DFT calculations .

Key Comparative Data

Compound Molecular Weight (g/mol) Key Activity/Application IC₅₀/MIC Reference
2'-(3-Bromobenzoyl)3-bromobenzohydrazide 398.05 Pharmaceutical intermediate, industrial reagent N/A
N'-(3-Bromobenzoyl)isonicotinohydrazide 321.12 Antibacterial (E. coli) MIC = 0.24 ± 2.20 ppm
Compound 2j ~450 (estimated) AChE inhibition IC₅₀ = 44.08–100.08 µM
Oxindole derivatives (9f) ~450 (estimated) Bruton’s tyrosine kinase inhibition IC₅₀ = 2.06 ± 0.43 µM
β-MGP derivatives ~500 (estimated) Antifungal/antibacterial >780% fungal growth inhibition

Mechanistic and Structural Insights

  • Bromine Position : Meta-substitution (3-bromo) enhances electronic withdrawal, improving binding to enzymes like AChE and kinases. Ortho or para positions reduce activity due to steric hindrance or electronic effects .
  • Hydrazide Linkage : The –NH–NH– group facilitates hydrogen bonding with biological targets, critical for antimicrobial and enzyme-inhibitory activities .
  • Solubility : Higher bromine content (e.g., dibrominated derivatives) reduces aqueous solubility but improves lipid membrane penetration, as seen in kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.